molecular formula C19H22N4O3S B6441628 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2549042-30-8

4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one

Cat. No.: B6441628
CAS No.: 2549042-30-8
M. Wt: 386.5 g/mol
InChI Key: XMDGFWYCJYWLON-UHFFFAOYSA-N
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Description

The compound 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one features a 1,2-benzothiazole-1,1-dioxide moiety linked via a 1,4-diazepane ring to a 1-methylpyridin-2-one group through a methylene bridge. This structure combines sulfone, diazepane, and pyridinone motifs, which are commonly associated with pharmacological activity, particularly in kinase inhibition or receptor antagonism .

Properties

IUPAC Name

4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-10-7-15(13-18(21)24)14-22-8-4-9-23(12-11-22)19-16-5-2-3-6-17(16)27(25,26)20-19/h2-3,5-7,10,13H,4,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDGFWYCJYWLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and diazepane intermediates. The benzothiazole intermediate can be synthesized through the cyclization of 2-aminobenzenethiol with chloroacetic acid under acidic conditions. The diazepane intermediate is often prepared by the reaction of ethylenediamine with a suitable diketone.

The final step involves the coupling of the benzothiazole and diazepane intermediates with 1-methylpyridin-2-one under basic conditions, typically using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

BK70875 (4-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile)
  • Key Differences: The pyridinone ring in the target compound is replaced by a 2-cyanopyridine in BK70875. The nitrile group in BK70875 increases lipophilicity compared to the pyridinone’s carbonyl oxygen, which may reduce solubility but enhance membrane permeability.
  • Molecular Weight : 367.42 g/mol (identical backbone; substituent variation).
  • Applications : Listed for research use, though specific biological data are unavailable .
Patent Compounds (e.g., 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Key Differences: 1,3-Benzodioxole replaces the benzothiazole-dioxide, altering electronic properties (electron-rich vs. sulfone’s electron-withdrawing effects). A fused pyrido[1,2-a]pyrimidin-4-one core replaces the simpler pyridinone, increasing structural complexity and rigidity.
  • Implications : The benzodioxole’s ether oxygens may engage in different binding interactions, while the larger fused ring system could limit bioavailability .

Functional Analogues (C-X-C Chemokine Receptor Type 7 Inhibitors)

Although the target compound’s specific activity is unreported, structurally related inhibitors highlight substituent effects on potency:

  • Compound 1 : Ki = 29.0 nM (methylimidazo[1,2-a]pyridine substituent).
  • Compound 2 : Ki = 520.0 nM (bulkier bicyclic substituent).
  • Implications: Smaller, planar groups (e.g., methylimidazo[1,2-a]pyridine) enhance potency, suggesting that the target’s pyridinone and benzothiazole-dioxide motifs may optimize receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1,2-Benzothiazole-1,1-dioxide, 1,4-diazepane, Pyridin-2-one 1-Methylpyridin-2-one, CH2 bridge ~367.42* Not reported N/A
BK70875 1,2-Benzothiazole-1,1-dioxide, 1,4-diazepane, Pyridine 2-Cyanopyridine 367.42 Research use
Patent Compound (Example)† 1,3-Benzodioxole, Pyrido[1,2-a]pyrimidin-4-one Piperazine derivatives ~407.44 Not specified
Chemokine Inhibitor (Ki = 29.0 nM) Imidazo[1,2-a]pyridine, Thiazole Methylimidazo[1,2-a]pyridine N/A Ki = 29.0 nM (C-X-C receptor)

*Estimated based on structural similarity to BK70875.
†Example molecular weight calculated for C21H21N5O3.

Key Observations

Substituent Impact: The target’s pyridinone group likely improves solubility over BK70875’s nitrile, while the benzothiazole-dioxide may enhance polar interactions compared to patent compounds’ benzodioxole .

Pharmacological Potential: Analogous chemokine inhibitors suggest that balanced lipophilicity and planar substituents (e.g., pyridinone) could optimize the target’s activity .

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